molecular formula C12H17N3O B8389661 2-(4-Piperidinylamino)benzamide

2-(4-Piperidinylamino)benzamide

Cat. No.: B8389661
M. Wt: 219.28 g/mol
InChI Key: WGGUCUOIRAWJJA-UHFFFAOYSA-N
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Description

2-(4-Piperidinylamino)benzamide is a benzamide derivative featuring a piperidinylamino substituent at the 2-position of the benzamide core. The piperidinyl group is a critical pharmacophore, influencing receptor binding, pharmacokinetics, and biological activity .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-(piperidin-4-ylamino)benzamide

InChI

InChI=1S/C12H17N3O/c13-12(16)10-3-1-2-4-11(10)15-9-5-7-14-8-6-9/h1-4,9,14-15H,5-8H2,(H2,13,16)

InChI Key

WGGUCUOIRAWJJA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA)
  • Structure : Features a piperidinyl group linked via an ethyl chain to the benzamide core, with additional iodine and methoxy substituents.
  • Biological Activity: High affinity for sigma receptors (Kd = 5.80 nM in DU-145 prostate cancer cells). Demonstrates rapid blood clearance and selective tumor uptake in xenograft models, making it a candidate for prostate cancer imaging and therapy .
  • Key Difference: The ethyl linker and iodine substitution enhance tumor retention compared to 2-(4-piperidinylamino)benzamide’s direct piperidinylamino attachment.
2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 2)
  • Structure : Contains a 4-hydroxypiperidinyl group attached via a pyrimidine-pyridine scaffold.
  • Key Difference : The extended heterocyclic system may improve selectivity for EGFR over sigma receptors.
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4)
  • Structure: Incorporates an azetidinone ring instead of piperidine.
  • Biological Activity: Exhibits potent antimicrobial activity (Gram-positive bacteria: MIC = 3.12 µg/mL; Candida albicans: MIC = 6.25 µg/mL). The azetidinone moiety enhances membrane penetration .
  • Key Difference: The azetidinone ring introduces different steric and electronic effects compared to piperidine, altering target specificity.
2-(Methylsulfinyl)benzamide
  • Structure : Substituted with a methylsulfinyl group at the 2-position.
  • Crystal structure analysis reveals a dihedral angle of 25.6° between the benzamide and sulfinyl group, influencing hydrogen-bonding networks .
  • Key Difference : Sulfinyl substituents confer distinct redox properties compared to amine-containing groups.

Pharmacological and Pharmacokinetic Comparison

Compound Target/Activity Affinity/IC50 Pharmacokinetic Profile Reference
[¹²⁵I]PIMBA Sigma receptors (DU-145 cells) Kd = 5.80 nM Fast blood clearance, high tumor uptake
Compound 2 (EGFR inhibitor) EGFR kinase LCMS [M+H]+ = 447.1 Not reported
Compound 4 (Antimicrobial) Gram-positive bacteria MIC = 3.12 µg/mL Enhanced membrane permeability
2-(Methylsulfinyl)benzamide Antimicrobial/anti-ulcer Not reported Stable crystal packing

Key Observations :

  • Piperidine vs. Azetidinone: Piperidine-containing benzamides (e.g., [¹²⁵I]PIMBA) show higher receptor-binding specificity, while azetidinone derivatives prioritize antimicrobial activity due to improved membrane interaction .
  • Substituent Effects: Bulky groups (e.g., pyrimidine-pyridine in Compound 2) enhance kinase selectivity but may reduce blood-brain barrier penetration compared to simpler piperidinylamino derivatives.

Therapeutic Potential

  • Oncology : Piperidine-linked benzamides like [¹²⁵I]PIMBA are promising for tumor imaging and targeted therapy due to sigma receptor overexpression in cancers .
  • Antimicrobials: Azetidinone and sulfinyl derivatives demonstrate broader microbial inhibition, suggesting this compound could be optimized for similar applications with structural modifications .

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